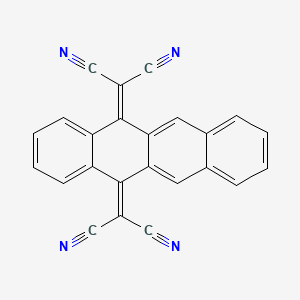![molecular formula C18H18BrNO3 B14282129 N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide CAS No. 124856-96-8](/img/structure/B14282129.png)
N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenyl group attached to a propanoyl phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide typically involves multiple steps. One common method includes the bromination of a methoxy-phenylpropanoyl precursor, followed by acylation with phenylacetamide. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride or iron(III) chloride to facilitate the bromination and acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-3-methoxybenzamide
- N-(2-Methoxyphenyl)-2-phenoxyacetamide
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
124856-96-8 |
|---|---|
Molecular Formula |
C18H18BrNO3 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-[2-(2-bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H18BrNO3/c1-12(21)20-15-11-7-6-10-14(15)17(22)16(19)18(23-2)13-8-4-3-5-9-13/h3-11,16,18H,1-2H3,(H,20,21) |
InChI Key |
QNTQFMWPBDTINS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(C(C2=CC=CC=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


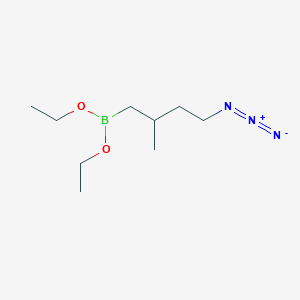
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
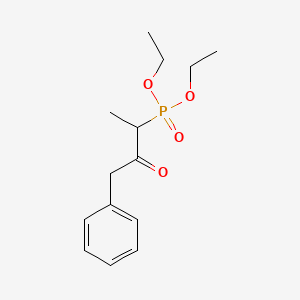
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
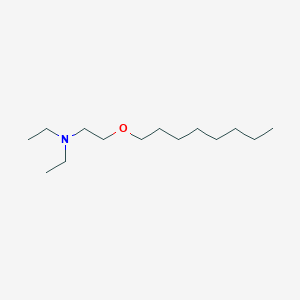
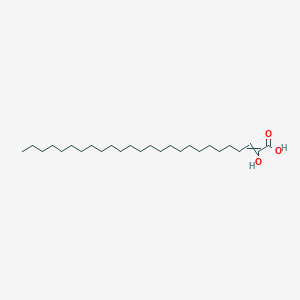
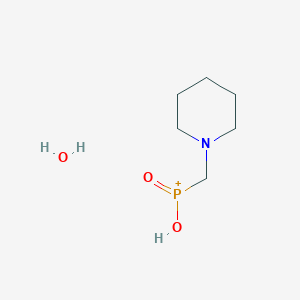


![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

